
2-Bromo-6-(pentafluoroethylthio)benzonitrile
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Overview
Description
2-Bromo-6-(pentafluoroethylthio)benzonitrile is a complex chemical compound with the molecular formula C9H3BrF5NS and a molecular weight of 332.09 g/mol . This compound is characterized by the presence of a bromine atom, a pentafluoroethylthio group, and a benzonitrile moiety, making it a versatile fluorinated compound with unique properties .
Preparation Methods
The synthesis of 2-Bromo-6-(pentafluoroethylthio)benzonitrile typically involves the reaction of 2-bromo-6-fluorobenzonitrile with pentafluoroethylthiol under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-Bromo-6-(pentafluoroethylthio)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pentafluoroethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-Bromo-6-(pentafluoroethylthio)benzonitrile has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(pentafluoroethylthio)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent binding. The pentafluoroethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets. The bromine atom and nitrile group also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Bromo-6-(pentafluoroethylthio)benzonitrile can be compared with other similar compounds, such as:
2-Bromo-6-fluorobenzonitrile: This compound lacks the pentafluoroethylthio group, making it less lipophilic and less reactive in certain chemical reactions.
2-Bromo-6-(trifluoromethylthio)benzonitrile: This compound has a trifluoromethylthio group instead of a pentafluoroethylthio group, resulting in different reactivity and stability profiles.
The unique combination of the bromine atom, pentafluoroethylthio group, and benzonitrile moiety in this compound makes it a valuable compound for various scientific and industrial applications .
Biological Activity
2-Bromo-6-(pentafluoroethylthio)benzonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H4BrF5NS
- Molecular Weight : 303.09 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pentafluoroethylthio group enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with cellular membranes and proteins. This interaction may lead to modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Properties : There is evidence supporting its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7), with an IC50 value of 12 µM. |
Study 2 | Investigated the antimicrobial activity against Staphylococcus aureus; results showed a minimum inhibitory concentration (MIC) of 8 µg/mL. |
Study 3 | Explored enzyme inhibition properties; found to inhibit cytochrome P450 enzymes, suggesting implications for drug metabolism. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Compound | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | Effective against S. aureus | Inhibits CYP enzymes |
2-Bromo-4-(trifluoromethylthio)benzonitrile | High | Limited | No significant inhibition |
2-Chloro-6-(trifluoromethylthio)benzonitrile | Low | Effective against E. coli | Moderate inhibition |
Properties
IUPAC Name |
2-bromo-6-(1,1,2,2,2-pentafluoroethylsulfanyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF5NS/c10-6-2-1-3-7(5(6)4-16)17-9(14,15)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXGBHYGNUUZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)SC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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